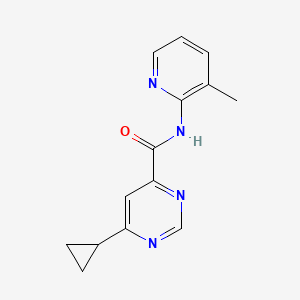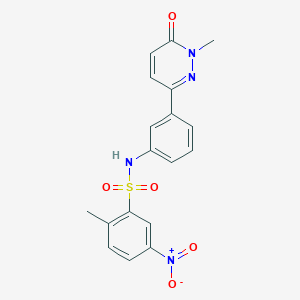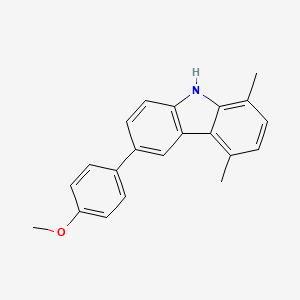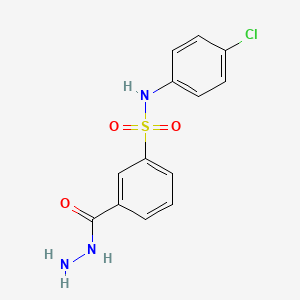![molecular formula C20H14Cl4O2S B2878627 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol CAS No. 303152-33-2](/img/structure/B2878627.png)
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol is a useful research compound. Its molecular formula is C20H14Cl4O2S and its molecular weight is 460.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Activity and Synthesis Applications
Efficient and Selective Oxidation of Alcohols : The catalytic activity of oxo-rhenium complexes, utilizing sulfoxides as oxidant agents, has been reported. These complexes, including those related to bis(4-chlorophenyl) sulfoxide, have shown efficiency in oxidizing primary and secondary alcohols to their corresponding aldehydes and ketones without further oxidation to acids. This process highlights the compound's potential as a catalyst or substrate in various chemical reactions (Sousa et al., 2013).
Synthesis of Diarylmethyl Sulfur and Selenium Compounds : Research has demonstrated a methodology for synthesizing symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, including structures related to bis(p-chlorophenyl) derivatives. This synthesis involves sodium borohydride in ethanol–DMF for E–E bond cleavage at room temperature, showcasing the versatility of such compounds in organic synthesis (Bhasin et al., 2004).
Environmental Analysis and Remediation
- Hydrodechlorination Studies : The liquid-phase catalytic hydrodechlorination of 1,1-bis(p-chlorophenyl)-2,2-dichloroethylene, a compound structurally similar to the subject chemical, using palladium and nickel catalysts, has been investigated. This study is crucial for understanding the degradation pathways and potential environmental remediation applications of chlorinated organic compounds (Lapierre et al., 1978).
Analytical Chemistry Applications
- Dispersive Liquid-Phase Microextraction : A novel technique for the preconcentration and determination of dicofol and its degradation products in water samples has been developed. This method, which includes compounds similar to the subject chemical, employs a new ionic liquid as the extraction solvent, indicating the compound's relevance in developing analytical methods for environmental monitoring (Li et al., 2010).
Photophysical Properties
- Photochromism in Mixed Crystals : The study of mixed crystals containing diarylethenes, including derivatives similar to the subject compound, has been explored. This research demonstrates the potential application of these compounds in developing materials that exhibit different colors depending on illumination wavelengths, suggesting uses in optical storage and photoresponsive materials (Takami et al., 2007).
Propriétés
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(3,4-dichlorophenyl)sulfinylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl4O2S/c21-15-5-1-13(2-6-15)20(25,14-3-7-16(22)8-4-14)12-27(26)17-9-10-18(23)19(24)11-17/h1-11,25H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCFXHKWAMAZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)C2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)


![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)
![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)


![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)


![4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2878562.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2878566.png)
